4-Methoxy-1-methyl-5-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1,2-dihydropyridin-2-one
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Overview
Description
4-Methoxy-1-methyl-5-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1,2-dihydropyridin-2-one is a complex organic compound that features a unique structure combining multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-methyl-5-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrole and pyridazinyl intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-methyl-5-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. Reaction conditions such as temperature, pH, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-Methoxy-1-methyl-5-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-1-methyl-5-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Share structural similarities and exhibit diverse biological activities.
Pyridazine Derivatives: Known for their potential therapeutic applications and chemical reactivity.
Uniqueness
4-Methoxy-1-methyl-5-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1,2-dihydropyridin-2-one stands out due to its unique combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H25N5O3 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
4-methoxy-1-methyl-5-[2-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyridin-2-one |
InChI |
InChI=1S/C24H25N5O3/c1-27-15-19(21(32-2)10-23(27)30)24(31)29-13-17-11-28(12-18(17)14-29)22-9-8-20(25-26-22)16-6-4-3-5-7-16/h3-10,15,17-18H,11-14H2,1-2H3 |
InChI Key |
VYSHAAZGOBEYKD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CC3CN(CC3C2)C4=NN=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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